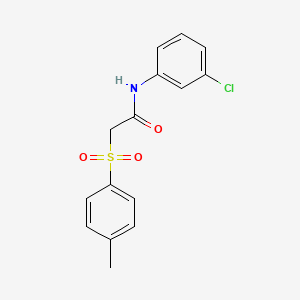

N-(3-chlorophenyl)-2-tosylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chlorophenyl)-2-tosylacetamide” is a compound that contains a tosyl group (a sulfonyl group attached to a toluene), an acetamide group (an acetyl group bound to a nitrogen), and a chlorophenyl group (a phenyl group with a chlorine substituent). These functional groups are common in organic chemistry and are often seen in pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic and steric properties of the functional groups present. The tosyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the chlorine atom on the phenyl ring could also influence the compound’s electronic properties .Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the functional groups present. The acetamide group could undergo hydrolysis, and the tosyl group could be displaced by nucleophiles. The chlorophenyl group could undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Organic Synthesis and Chemical Properties

Amidines Synthesis and Smiles Rearrangement

The compound N-(3-chlorophenyl)-2-tosylacetamide is closely related to N1-tosyl-N1, N2-diarylacetamidines, which undergo nucleophilic attacks to yield various N1-tosyl and N1-acyl derivatives. These processes involve intricate reactions like the Smiles rearrangement, highlighting the compound's utility in developing new synthetic routes and materials (Ono, Araya, & Tamura, 1990).

Environmental Science and Pollution Treatment

Photocatalytic Decomposition of Chlorophenols

In environmental science, derivatives of this compound, such as halogenated N,2-diarylacetamides, have been studied for their role in the supramolecular assembly and potential application in the photocatalytic decomposition of toxic chlorophenols in water. This research is crucial for developing new methods to remove persistent organic pollutants from water bodies, thereby mitigating environmental pollution (Nayak et al., 2014).

Materials Science

Magnetic Nanocomposites for Environmental Applications

Research has explored the synthesis of magnetic nanocomposites, like Fe3O4-Cr2O3, for the effective decomposition of chlorophenols, demonstrating the compound's potential application in environmental remediation technologies. This work emphasizes the importance of this compound and its derivatives in creating materials that can aid in the efficient breakdown of harmful organic compounds in water (Singh et al., 2017).

Quantum Mechanical and Photovoltaic Studies

Quantum Mechanical Studies and Photovoltaic Efficiency

The chemical and photophysical properties of benzothiazolinone acetamide analogs, related to this compound, have been analyzed through quantum mechanical studies. These studies provide insights into the compounds' potential applications in dye-sensitized solar cells (DSSCs), showcasing their capability as photosensitizers with good light harvesting efficiency and promising for renewable energy technologies (Mary et al., 2020).

Future Directions

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGXMTLNRQYVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)

![N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide](/img/structure/B2850291.png)

![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850292.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide](/img/structure/B2850293.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850294.png)

![3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2850297.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime](/img/structure/B2850303.png)

![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)

![6-Benzyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850307.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)